Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is an organic compound with the molecular formula C16H16O3 It is a derivative of acrylic acid and features a furan ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(5-(p-tolyl)furan-2-yl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 3-(5-(p-tolyl)furan-2-yl)propanoate.
Substitution: Brominated or nitrated derivatives of the p-tolyl group.
Scientific Research Applications
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The furan ring and acrylate moiety can participate in reactions with nucleophiles and electrophiles, influencing cellular pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the p-tolyl group.
3-(5-(p-tolyl)furan-2-yl)acrylic acid: The acid form of the compound.
Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)acrylate: Similar structure with a chlorophenyl group instead of a p-tolyl group.
Uniqueness
Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)11-9-14-8-10-15(19-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3/b11-9+ |
InChI Key |
VOFALYYKTNHKDA-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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